![molecular formula C18H21N5O3 B2971537 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941888-93-3](/img/structure/B2971537.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as IPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPOP is a synthetic molecule that has been designed to interact with specific receptors in the human body, leading to a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Agents
Oxalamide derivatives have been explored for their antimicrobial potential. For example, compounds with imidazole rings have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing promise as therapeutic agents .
Intracellular Drug Delivery Systems
New pH-sensitive polyaspartamide derivatives, which include oxalamide structures, have been synthesized for application in intracellular drug delivery systems. These systems aim to deliver drugs directly to the cells, enhancing treatment efficacy .
Anti-Influenza Drugs
Oxalamide derivatives have been investigated as neuraminidase (NA) inhibitors, which are effective targets for anti-influenza drugs. Structure-based virtual screening has identified oxalamide derivatives as lead NA inhibitors .
Sustainable Synthesis
Oxalamides can be synthesized sustainably through acceptorless dehydrogenative coupling of ethylene glycol with amines. This process is catalyzed by a ruthenium pincer complex and is considered eco-friendly .
Novel Synthesis Methods
Innovative approaches for synthesizing unsymmetrical oxalamides have been developed, such as using dichloroacetamide and amine/amides in the presence of CBr4 in a basic medium. This method is eco-friendly and utilizes water as an oxygen atom source .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDHGQOZHQHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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